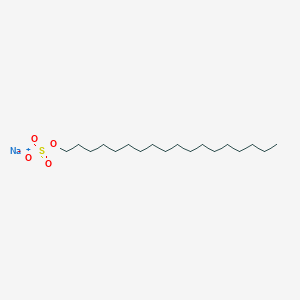
4,4'-Dibromoazobenzene
Descripción general
Descripción
4,4’-Dibromoazobenzene is a chemical compound with the molecular formula C12H8Br2N2 and a molecular weight of 340.013 . It is an azobenzene molecule, which means it has excellent application potential in many fields due to its photoisomerization properties .
Synthesis Analysis
The synthesis of 4,4’-Dibromoazobenzene involves the photoisomerization of azobenzene molecules. Under the irradiation of UV, azobenzene molecules gradually change from trans-structure to cis-structure . The synthesis process has been characterized, and it was found that with the extension of UV time, the trans absorption peak at 343 nm decreased significantly, while the cis absorption peak at 435 nm showed an upward trend .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromoazobenzene is characterized by two bromine atoms attached to the 4 and 4’ positions of the azobenzene molecule . The structure is also characterized by the presence of two nitrogen atoms, which are part of the azo group .
Chemical Reactions Analysis
The primary chemical reaction involving 4,4’-Dibromoazobenzene is its photoisomerization under UV irradiation . This reaction involves a change in the structure of the azobenzene molecule from a trans-structure to a cis-structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dibromoazobenzene are characterized by its photoisomerization properties . Under UV irradiation, the trans absorption peak at 343 nm decreases significantly, while the cis absorption peak at 435 nm shows an upward trend .
Aplicaciones Científicas De Investigación
Photoisomerization Properties
4,4’-Dibromoazobenzene molecules show excellent application potential in many fields due to their photoisomerization properties . Photoisomerization is a process where a molecule changes its structure when it absorbs light. In the case of 4,4’-Dibromoazobenzene, the molecules will gradually change from trans-structure to cis-structure under the irradiation of UV .
UV Absorption
The study of 4,4’-Dibromoazobenzene’s UV absorption properties is another significant area of research. With the extension of UV time, the trans absorption peak at 343 nm decreased significantly, while the cis absorption peak at 435 nm showed an upward trend . This property can be utilized in the development of UV sensors and other optical devices.
Synthesis Methods
The synthesis of 4,4’-Dibromoazobenzene is also a subject of research. It can be prepared from 4-bromoaniline by the method of primary oxidizing amines to azo by KMnO4 supported on Fe(Ⅱ)SO4 .
Material Science
Due to its unique properties, 4,4’-Dibromoazobenzene can be used in the field of material science, particularly in the development of organic polymer materials .
Mecanismo De Acción
Mode of Action
This property has been exploited in the design of molecular machines and materials .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of 4,4’-Dibromoazobenzene is currently unknown .
Action Environment
As a derivative of azobenzene, it may be sensitive to light, which could influence its stability and activity .
Safety and Hazards
4,4’-Dibromoazobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
bis(4-bromophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLLZWVPBTAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314439 | |
| Record name | 4,4′-Dibromoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromoazobenzene | |
CAS RN |
1601-98-5 | |
| Record name | 4,4′-Dibromoazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azobenzene, 4,4'-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dibromoazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4′-Dibromoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1601-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about azobenzene molecules, and how does 4,4'-dibromoazobenzene exemplify this?
A1: Azobenzene molecules are known for their photoisomerization properties. [, , ] This means they can switch between different structural forms (trans and cis isomers) when exposed to light, particularly UV light. 4,4'-dibromoazobenzene demonstrates this property, with research showing a decrease in its trans absorption peak at 343 nm and an increase in its cis absorption peak at 435 nm under UV irradiation. [] This characteristic makes azobenzene derivatives, including 4,4'-dibromoazobenzene, interesting for applications like light-responsive materials.
Q2: How is 4,4'-dibromoazobenzene used in polymer chemistry?
A2: 4,4'-dibromoazobenzene serves as a valuable building block in synthesizing conjugated polymers. [, ] Its two bromine atoms allow it to react with other monomers via Pd-catalyzed coupling reactions, creating polymers with azobenzene units incorporated into their main chains. [] These polymers often exhibit interesting optical properties, such as the green reflective films discussed in one study. [] Researchers can tune the polymer's properties further by using different co-monomers or modifying the azobenzene structure.
Q3: Does the incorporation of 4,4'-dibromoazobenzene affect the properties of the resulting polymers?
A3: Yes, incorporating 4,4'-dibromoazobenzene significantly impacts the polymers' properties. For instance, polyaniline analogs containing azobenzene units exhibit a distinct green luster in thick films, a property not observed in analogs without the azobenzene moiety. [] This change in reflection color highlights the influence of 4,4'-dibromoazobenzene on the polymer's optical characteristics.
Q4: What interesting catalytic activity does 4,4'-dibromoazobenzene enable in the context of palladium catalysis?
A4: Research has revealed that a palladium catalyst can undergo intramolecular transfer across the nitrogen-nitrogen double bond (N=N) present in 4,4'-dibromoazobenzene. [] This finding was leveraged to achieve unstoichiometric Suzuki–Miyaura polycondensation, leading to high-molecular-weight conjugated polymers with controlled end-group functionality. This unique catalytic activity opens up possibilities for designing sophisticated polymer architectures.
Q5: Beyond polymers, what other applications utilize the unique properties of 4,4'-dibromoazobenzene?
A5: 4,4'-dibromoazobenzene plays a crucial role in synthesizing organometallic ruthenium complexes. [, ] Researchers have characterized two isomers of a bis[5-bromo-2-(4-bromophenyldiazenyl)phenyl]dicarbonylruthenium(II) complex, both incorporating cyclometallated 4,4'-dibromoazobenzene ligands. [, ] These complexes demonstrate the versatility of 4,4'-dibromoazobenzene in coordinating with metal centers, opening avenues for further exploration in organometallic chemistry and catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)



![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)


![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)